

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-butanone

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Compound of Interest

Compound Name: 3-Bromo-2-butanone

Cat. No.: B1330396

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of **3-bromo-2-butanone**, a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] The primary focus of this document is the detailed methodology for the acid-catalyzed bromination of 2-butanone, which is the most common and regioselective route to the desired product. This guide also explores alternative synthetic approaches and provides a thorough compilation of the physicochemical and spectroscopic data for **3-bromo-2-butanone** to aid in its characterization. The information presented is intended to be a practical resource for researchers and professionals involved in chemical synthesis and drug development.

Introduction

3-Bromo-2-butanone, also known as 3-bromobutan-2-one, is a halogenated ketone with the chemical formula C_4H_7BrO . [1][3][4][5] Its utility as a synthetic intermediate stems from the presence of two reactive functional groups: a carbonyl group and an alkyl bromide. This bifunctionality allows for a wide range of subsequent chemical transformations, making it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] This guide will detail the reagents, experimental conditions, and underlying mechanisms for the synthesis of this important compound.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of **3-bromo-2-butanone** is essential for its proper handling, purification, and characterization. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of **3-Bromo-2-butanone**

Property	Value	Reference
CAS Number	814-75-5	[4][5]
Molecular Formula	C ₄ H ₇ BrO	[1][3][4][5]
Molecular Weight	151.00 g/mol	[3][4][5]
Appearance	Clear light yellow to brown liquid	[1]
Boiling Point	36 °C (11 mmHg)	[5][6]
Density	1.416 g/mL at 25 °C	[6]
Flash Point	>100 °C	[6]
Solubility	Miscible with dichloromethane	[1][6]

Table 2: Spectroscopic Data of **3-Bromo-2-butanone**

Technique	Data	Reference
¹ H NMR	Spectrum available	[7]
¹³ C NMR	Spectrum available (in CDCl ₃)	[1][4]
Mass Spectrometry (MS)	Mass spectrum (electron ionization) available	[4][8]
Infrared (IR)	Spectrum available (liquid film)	[1]

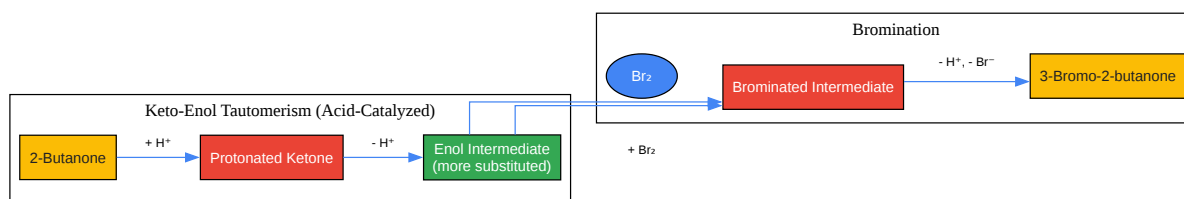
Synthesis of 3-Bromo-2-butanone

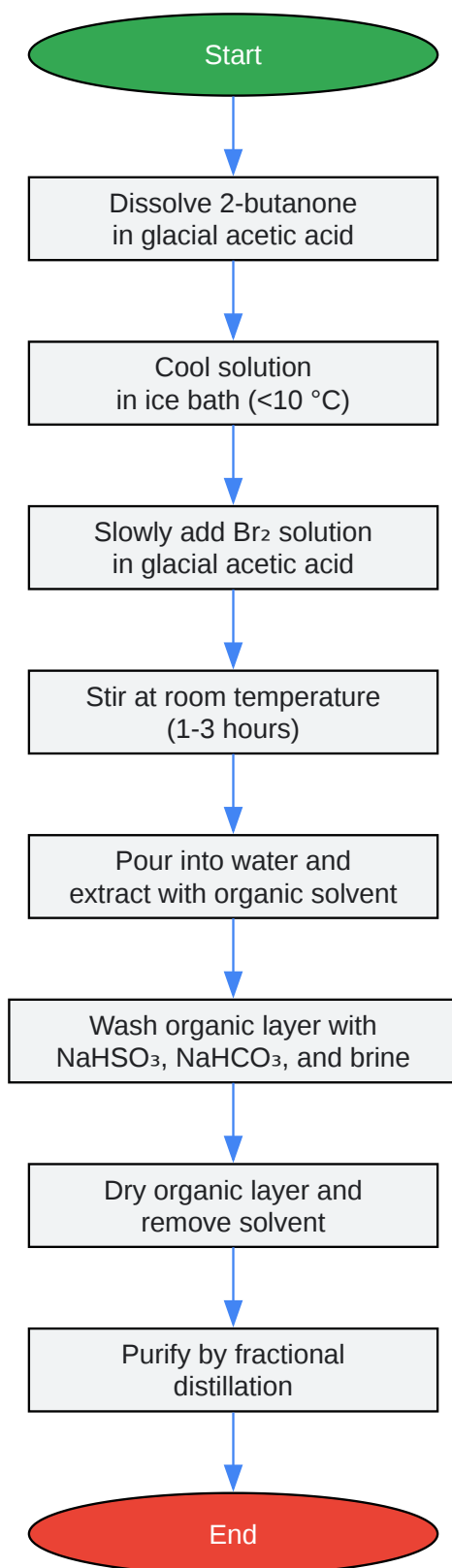
The most prevalent method for the synthesis of **3-bromo-2-butanone** is the direct bromination of 2-butanone (methyl ethyl ketone). The regioselectivity of this reaction is highly dependent on the reaction conditions, with acidic conditions favoring the formation of the 3-bromo isomer.

Acid-Catalyzed Bromination of 2-Butanone

The acid-catalyzed bromination of ketones proceeds through an enol intermediate. For an unsymmetrical ketone like 2-butanone, the reaction's regioselectivity is determined by the relative stability of the two possible enol tautomers. The more substituted enol is generally more stable, leading to the preferential formation of the thermodynamically favored product.

Signaling Pathway: Mechanism of Acid-Catalyzed Bromination





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